(1-Oxoisoindolin-5-YL)boronic acid, also known as 2-methyl-1-oxoisoindolin-5-ylboronic acid, is a boronic acid derivative characterized by its unique structural features that include a boron atom bonded to a carbon atom and hydroxyl groups. This compound falls under the category of organoboron compounds, which are widely utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The compound's molecular formula is , and it has a molecular weight of 191 g/mol. Its structure includes a boronic acid functional group, which is critical for its reactivity in various chemical transformations.
(1-Oxoisoindolin-5-YL)boronic acid can be sourced from chemical suppliers specializing in organic compounds, such as Advanced ChemBlocks, where it is listed with a purity of 95% and assigned the CAS number 1190875-38-7 . It is classified as a boronic acid due to the presence of the boron atom bonded to an organic moiety, which allows it to participate in various chemical reactions typical of this class of compounds .
The synthesis of (1-Oxoisoindolin-5-YL)boronic acid can be achieved through several methods:
The molecular structure of (1-Oxoisoindolin-5-YL)boronic acid features a bicyclic isoindoline framework with a carbonyl group at the 1-position and a boronic acid group at the 5-position. The structural representation can be described using the following SMILES notation: CN1CC2=C(C=CC(B(O)O)=C2)C1=O
, indicating the connectivity of atoms within the molecule . The compound exhibits specific bond angles and lengths typical for boron-containing compounds, which are essential for its reactivity.
(1-Oxoisoindolin-5-YL)boronic acid participates in several significant chemical reactions:
The mechanism by which (1-Oxoisoindolin-5-YL)boronic acid operates in reactions like Suzuki-Miyaura coupling involves several key steps:
(1-Oxoisoindolin-5-YL)boronic acid exhibits several notable physical and chemical properties:
The applications of (1-Oxoisoindolin-5-YL)boronic acid are diverse and significant in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4